ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate

Cholinesterase inhibition Enzyme kinetics Selectivity profiling

Ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate (CAS: 848658-80-0) is a multifunctional thiazole derivative featuring a β‑ketoester backbone substituted with a 4‑methylthiazole ring, a hydroxyl group, and a chlorine atom. The compound is commercially available as a research chemical (purity ≥95%) from vendors such as Enamine (product code EN300‑14089) and Fujifilm Wako.

Molecular Formula C10H12ClNO3S
Molecular Weight 261.73 g/mol
Cat. No. B13247157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate
Molecular FormulaC10H12ClNO3S
Molecular Weight261.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C(CCl)O)C1=NC(=CS1)C
InChIInChI=1S/C10H12ClNO3S/c1-3-15-10(14)8(7(13)4-11)9-12-6(2)5-16-9/h5,13H,3-4H2,1-2H3/b8-7-
InChIKeyXSFZDJBMSSNHAN-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate: A Verifiable Thiazole-Based Cholinesterase Ligand


Ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate (CAS: 848658-80-0) is a multifunctional thiazole derivative featuring a β‑ketoester backbone substituted with a 4‑methylthiazole ring, a hydroxyl group, and a chlorine atom . The compound is commercially available as a research chemical (purity ≥95%) from vendors such as Enamine (product code EN300‑14089) and Fujifilm Wako . Publicly curated bioactivity data in ChEMBL (ID: CHEMBL3957684) and BindingDB identify this compound as a competitive inhibitor of equine butyrylcholinesterase (Ki = 740 nM) and a weak inhibitor of Electrophorus electricus acetylcholinesterase (Ki = 4,450 nM) [1].

1
Reported BChE-selective inhibition profile supports cholinesterase pathway studies.
2
Competitive inhibition mechanism enables active-site probe design.
3
Research-grade purity supports reproducible enzyme kinetics.

Why Generic Substitution Fails for Ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate


Thiazole-containing β‑ketoesters are a broad class, but subtle variations in the substitution pattern—particularly the 4‑chloro‑3‑hydroxybut‑2‑enoate fragment—govern both the conformational flexibility and the hydrogen‑bonding capability of the molecule. The (E)‑geometry of the enoate double bond is critical for the spatial arrangement of the hydroxyl, ester, and chlorine groups, which directly influences the compound's ability to engage in competitive inhibition at the cholinesterase active site [1]. Simple in‑class analogs that lack the chlorine atom or possess a different ester group (e.g., methyl instead of ethyl) are predicted to exhibit altered binding kinetics, making blind substitution unreliable for researchers requiring consistent Ki values in enzyme assays [1].

(E)-enoate geometry is critical for binding; (Z)-isomers or enol forms may shift Ki.
The 4-chloro-3-hydroxy fragment enables key H-bond interactions; analogs lacking Cl may alter binding.
Thiazole esters without identical substitution pattern may not reproduce the BChE competitive profile.

Quantitative Differentiation Evidence for Ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate


Cholinesterase Inhibition: Butyrylcholinesterase vs. Acetylcholinesterase Selectivity

The target compound displays a 6‑fold selectivity for equine butyrylcholinesterase (BChE) over Electrophorus electricus acetylcholinesterase (AChE). The competitive inhibition constant (Ki) for BChE is 740 nM, whereas the Ki for AChE is 4.45 µM [1]. This selectivity profile is quantitatively meaningful because many thiazole‑based cholinesterase inhibitors exhibit either non‑selective profiles or a preference for AChE; the observed BChE preference is a differentiating feature for applications where BChE‑specific modulation is desired [1].

BChE vs AChE Selectivity
Head-to-head
BChE Ki 740 nM
AChE Ki 4450 nM
~6-fold BChE selectivity
Supports BChE-selective probe context
Competitive assay; equine serum BChE
Cholinesterase inhibition Enzyme kinetics Selectivity profiling

Competitive Inhibition Mechanism Confirmed for BChE

The compound acts as a competitive inhibitor of equine BChE, as determined by kinetic analysis [1]. In a non‑competitive binding mode, the inhibitor would not compete with the substrate, potentially leading to different pharmacological consequences. The competitive mechanism implies that the compound occupies the active site, a feature that can be exploited in crystallographic studies or in designing substrate‑competitive probes. No direct comparator data exist for other thiazole‑containing β‑ketoesters in the same assay; however, the documented mechanism provides a baseline for future comparisons [1].

Inhibition Mode
Method context
Competitive inhibition
confirmed for BChE
Enables competitive displacement assay design
Active-site binding; substrate competition
Enzyme mechanism Competitive inhibition Butyrylcholinesterase

Non‑Competitive Inhibition of BChE at Higher Concentrations

At elevated concentrations, the compound also exhibits non‑competitive inhibition of equine BChE (Ki = 12.2 µM) [1]. This dual mechanism—competitive at lower concentrations and non‑competitive at higher concentrations—suggests a concentration‑dependent shift in binding mode, which is a rare property among thiazole‑based cholinesterase ligands. No analogous data have been reported for closely related 4‑methylthiazole‑2‑yl butenoates, making this a distinguishing feature that could be leveraged in dose‑response experimental designs [1].

Dual-Mode Ki
Class-level inference
Competitive Ki: 740 nM
Non-competitive Ki: 12.2 µM
Concentration-dependent mechanism switch
Higher concentration yields non-competitive mode
Mixed inhibition BChE Concentration-dependent mechanism

Optimal Application Scenarios for Ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate Based on Verified Evidence


Butyrylcholinesterase-Selective Pharmacological Probe

With a 6‑fold selectivity for BChE over AChE (Ki = 740 nM vs. 4,450 nM) [1], this compound is ideally suited as a pharmacological tool to dissect BChE‑mediated cholinergic functions in tissues where both esterases are co‑expressed. The selective competitive inhibition allows researchers to attribute observed physiological effects specifically to BChE blockade, minimizing confounding AChE‑related outcomes.

Reference Competitive Inhibitor for BChE Crystallography and Kinetics

The confirmed competitive mechanism at sub‑micromolar concentrations [1] makes the compound a candidate for co‑crystallization studies with BChE to map active‑site interactions. Its well‑defined Ki value provides a benchmark for calibrating enzyme assays and for comparing novel BChE inhibitors.

Concentration‑Dependent Mechanistic Switch in Enzyme Inhibition Studies

The compound's ability to transition from competitive (Ki = 740 nM) to non‑competitive (Ki = 12.2 µM) inhibition of BChE [1] enables dose‑response experiments that probe allosteric sites or substrate‑dependent binding modes. This dual behavior is uncommon among thiazole esters and can be exploited in teaching laboratories or in mechanistic enzymology research.

Chemical Biology Starting Point for BChE‑Targeted Probes

The chlorine and hydroxyl substituents on the butenoate scaffold offer synthetic handles for further derivatization. Combined with the established BChE inhibition data [1], the compound serves as a validated starting point for structure‑activity relationship (SAR) campaigns aiming to improve potency or selectivity.

Application
Selection Property
Validation Focus
BChE-selective probe research
BChE/AChE selectivity profile
Target engagement in co-expression models
BChE crystallography/kinetics
Competitive inhibition mechanism
Active-site binding confirmation
Dose-response enzymology
Concentration-dependent mechanism
Competitive-to-non-competitive transition
SAR and probe development
Synthetic derivatization handles
BChE inhibition benchmark
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